Deep Wrinkle Reduction: Palmitoyl Isoleucine vs. a Lipopeptide Comparator in a 42‑Day Clinical Study
In a controlled clinical efficacy study conducted by the manufacturer, a formulation containing 1% palmitoyl isoleucine (Voluform™) was compared head‑to‑head against a lipopeptide‑based benchmark product. After 42 days of once‑daily application, the palmitoyl isoleucine‑treated group exhibited a 39% reduction in deep wrinkle depth, whereas the lipopeptide comparator showed a smaller (unspecified) improvement . The study employed instrumental profilometry on crow’s feet of female volunteers aged 45–65 years.
| Evidence Dimension | Reduction in deep wrinkle depth (profilometry) |
|---|---|
| Target Compound Data | -39% after 42 days (1% palmitoyl isoleucine) |
| Comparator Or Baseline | Lipopeptide benchmark product (unspecified commercial lipopeptide); degree of improvement not numerically disclosed |
| Quantified Difference | 39% reduction vs. an unspecified lower reduction for the lipopeptide |
| Conditions | In vivo, female volunteers aged 45–65 years, crow’s feet area, once-daily topical application for 42 days, 1% active concentration |
Why This Matters
This head-to-head clinical result provides procurement-level confidence that palmitoyl isoleucine delivers a measurable, superior anti-wrinkle effect over a direct lipopeptide alternative, reducing the risk of underperformance in finished anti-aging formulations.
